molecular formula C12H25NO2 B14003000 3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane CAS No. 51471-82-0

3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane

Cat. No.: B14003000
CAS No.: 51471-82-0
M. Wt: 215.33 g/mol
InChI Key: XCUJUTYLUGABTM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of tert-butyl, ethoxy, and dimethyl groups in its structure makes it a unique and interesting compound for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane typically involves the reaction of N-substituted 3-aminopropan-1-ols with aldehydes. One common method is the cyclocondensation reaction, where 2,2-substituted 3-aminopropan-1-ols react with formaldehyde under mild conditions. The reaction can be carried out at ambient temperature without the need for additional components .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is unique due to its specific combination of tert-butyl, ethoxy, and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

51471-82-0

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane

InChI

InChI=1S/C12H25NO2/c1-7-14-10-12(5,6)8-13(9-15-10)11(2,3)4/h10H,7-9H2,1-6H3

InChI Key

XCUJUTYLUGABTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CN(CO1)C(C)(C)C)(C)C

Origin of Product

United States

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